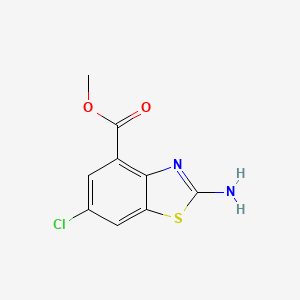

2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester

Übersicht

Beschreibung

2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which makes them valuable in various scientific and industrial applications. This particular compound has a chlorine atom at the 6th position and a carboxylic acid methyl ester group at the 4th position, which contributes to its unique chemical properties and reactivity.

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to interact with the targetDprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The interaction with this enzyme could potentially inhibit the growth of the bacteria, leading to its anti-tubercular activity.

Biochemical Pathways

It’s known that benzothiazole derivatives can interfere with thecell wall biosynthesis of Mycobacterium tuberculosis by inhibiting the enzyme DprE1 . This disruption can lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity.

Pharmacokinetics

It’s important to note that the stability of similar compounds, such as boronic esters, can be influenced by ph, and they may undergo accelerated reactions at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action would likely be the inhibition of the growth of Mycobacterium tuberculosis due to the disruption of its cell wall biosynthesis . This could potentially lead to the death of the bacteria, exhibiting its anti-tubercular activity.

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of similar compounds . For instance, the reaction rate of boronic esters, which are structurally similar to the compound , can be considerably accelerated at physiological pH . This could potentially influence the compound’s stability and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the reaction of 2-aminobenzothiazole with chlorinating agents to introduce the chlorine atom at the 6th position. Subsequently, the carboxylic acid group is introduced through a series of reactions involving carboxylation agents, followed by esterification to form the methyl ester.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions, particularly at the chlorine or amino groups, can lead to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.

Industry: The compound is used in the development of new materials and chemicals with specific properties.

Vergleich Mit ähnlichen Verbindungen

2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester is compared with other similar compounds, such as 2-amino-6-methylbenzothiazole and 2-amino-4-substituted thiazoles These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities

List of Similar Compounds

2-Amino-6-methylbenzothiazole

2-Amino-4-substituted thiazoles

2-Amino-6-chlorobenzothiazole

Biologische Aktivität

2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole ring, which is known for its pharmacological potential, including antimicrobial and anti-inflammatory properties. The following sections will explore the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8ClN_2O_2S, with a molecular weight of approximately 242.68 g/mol. Its structure consists of a benzothiazole core substituted with an amino group, a chloro atom, and a carboxylic acid methyl ester, which contribute to its reactivity and biological interactions .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies indicate that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The derivatives of this compound have also been investigated for their potential anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. It is believed to bind to enzymes or receptors involved in bacterial resistance mechanisms. This interaction is crucial for understanding its pharmacological profile and optimizing its efficacy as an antimicrobial agent .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-benzothiazole | Lacks chloro and carboxylic acid groups | More basic; used primarily as an intermediate |

| 2-Amino-4-methoxy-benzothiazole | Contains methoxy group instead of chloro | Exhibits different solubility characteristics |

| Methyl 2-amino-benzothiazole-6-carboxylate | Similar core structure but different substituents | Used in dye applications; less bioactive |

| Ethyl 2-amino-benzothiazole-6-carboxylate | Ethyl group instead of methyl | Alters physical properties like boiling point |

This table illustrates how the chlorine substitution in this compound may enhance its reactivity and biological activity compared to other benzothiazole derivatives .

Study on Anticancer Activity

In related research on benzothiazole derivatives, compounds similar to 2-amino-6-chloro-benzothiazole were evaluated for anticancer activity. For instance, a study reported that certain benzothiazoles exhibited potent inhibitory effects against cancer cell lines such as MCF-7 and PC3, with IC50 values ranging from 0.315 to 2.66 μM . Although specific data for the target compound is limited, these findings suggest a potential for anticancer applications.

Interaction with Kinases

Further investigations into the mechanism of action revealed that some benzothiazoles can interact with kinases involved in cancer progression. For example, compounds related to the benzothiazole scaffold were found to inhibit EGFR kinase with IC50 values around 94.7 nM . This indicates that derivatives of 2-amino-6-chloro-benzothiazole may also possess similar kinase inhibitory activities.

Eigenschaften

IUPAC Name |

methyl 2-amino-6-chloro-1,3-benzothiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLKUJDKRBSLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.